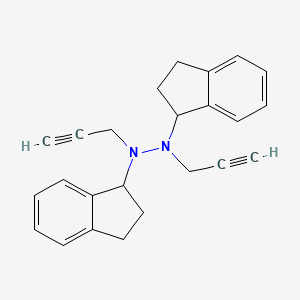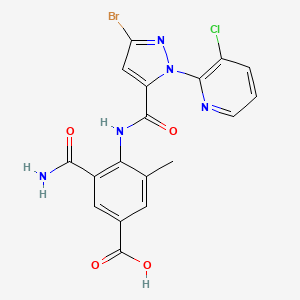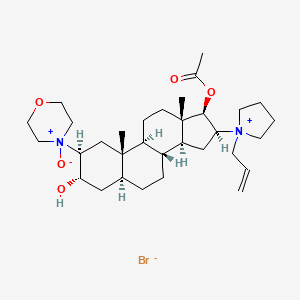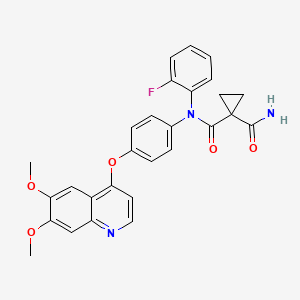
2,5-Dichlorophenol-13C6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichlorophenol-13C6 is a carbon-13 labeled compound with the molecular formula C6H4Cl2O. It is a derivative of 2,5-dichlorophenol, where all six carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC/MS) due to its high purity and stability .
準備方法
Synthetic Routes and Reaction Conditions
Friedel-Crafts Acylation: One method involves the Friedel-Crafts acylation of p-dichlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Direct Oxidation: Another method involves the direct oxidation of p-dichlorobenzene using hydrogen peroxide as the oxidant. Iron powder is used as a catalyst, and acetic acid serves as the solvent.
Industrial Production Methods
Industrial production methods often involve the diazotization of 2,5-dichloroaniline followed by hydrolysis. This process is efficient and scalable, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
Oxidation: 2,5-Dichlorophenol-13C6 can undergo oxidation reactions to form various chlorinated quinones.
Reduction: It can be reduced to form chlorinated cyclohexanols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium hydroxide.
Major Products
Oxidation: Chlorinated quinones.
Reduction: Chlorinated cyclohexanols.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
2,5-Dichlorophenol-13C6 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as an internal standard in LC/MS for the quantification of phenolic compounds.
Biology: Employed in metabolic studies to trace the degradation pathways of chlorinated phenols.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Used in the synthesis of more complex chemical compounds such as fungicides and herbicides.
作用機序
The mechanism of action of 2,5-Dichlorophenol-13C6 involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
2,5-Dichlorophenol-13C6 can be compared with other chlorinated phenols such as:
2,4-Dichlorophenol: Similar in structure but differs in the position of chlorine atoms.
3,5-Dichlorophenol: Chlorine atoms are positioned differently, affecting its reactivity and applications.
2,6-Dichlorophenol: Another isomer with distinct chemical properties and uses.
These compounds share some similarities in their chemical behavior but differ in their specific applications and reactivity due to the different positions of chlorine atoms on the phenol ring.
特性
分子式 |
C6H4Cl2O |
|---|---|
分子量 |
168.95 g/mol |
IUPAC名 |
2,5-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |
InChI |
InChI=1S/C6H4Cl2O/c7-4-1-2-5(8)6(9)3-4/h1-3,9H/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChIキー |
RANCECPPZPIPNO-IDEBNGHGSA-N |
異性体SMILES |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1Cl)O)Cl |
正規SMILES |
C1=CC(=C(C=C1Cl)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


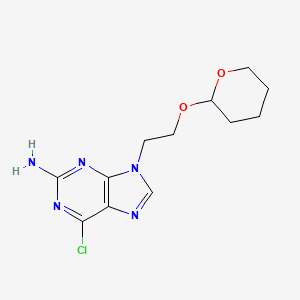
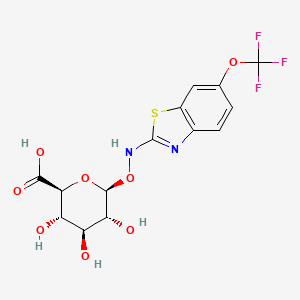
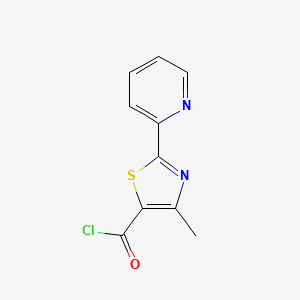


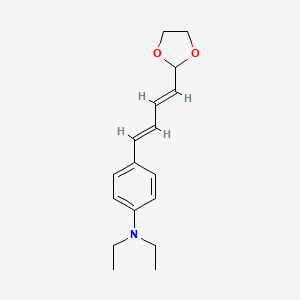
![Methyl 2-methylsulfonyl-7-pyridin-2-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13857517.png)
![2,3-Dihydro-N-(4-methoxy-2-methylphenyl)-2-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-1H-indole-1-carboxamide](/img/structure/B13857519.png)

![1-[4-(4-Ethoxyphenyl)thiazol-2-yl]-guanidine Hydrobromide](/img/structure/B13857532.png)
